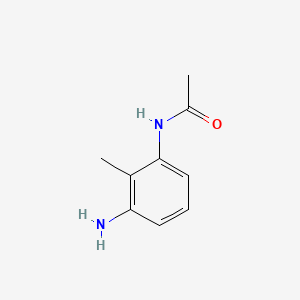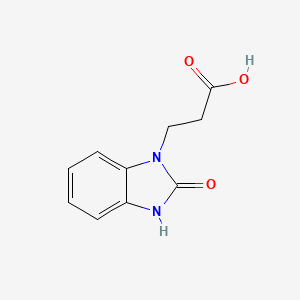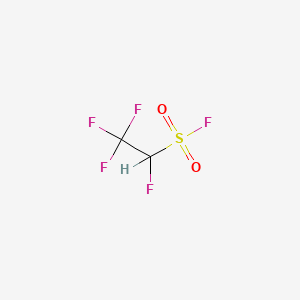
2-Cyclohexylidenemalononitrile
Overview
Description
2-Cyclohexylidenemalononitrile is an organic compound with the molecular formula C9H10N2 It is known for its unique structure, which includes a cyclohexylidene group attached to a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexylidenemalononitrile can be synthesized through the reaction of cyclohexanone with malononitrile in the presence of a base. This reaction typically yields the desired product as a liquid with a boiling point of 137-138°C at 10 mmHg . The reaction mechanism involves the formation of a dimer, which can be further processed to obtain the monomeric form of this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the base-catalyzed reaction of cyclohexanone and malononitrile remains a fundamental approach for its synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylidenemalononitrile undergoes various chemical reactions, including:
Dimerization and Cyclization: It can dimerize and cyclize to form complex structures such as 3-amino-2,4-dicyano-2-[imino(methoxy)methyl]spiro[bicyclo[4,4,0]deca-3,5-diene-1,1′-cyclohexane].
Michael Addition: This compound can participate in Michael addition reactions, where it acts as a Michael acceptor.
Common Reagents and Conditions:
Base Catalysts: Sodium methoxide and other strong bases are commonly used to catalyze reactions involving this compound.
Solvents: Reactions are typically carried out in organic solvents such as ethanol or methanol.
Major Products Formed:
Dimerization Products: The dimerization of this compound leads to the formation of cyclic compounds with unique structural features.
Michael Addition Products: Michael addition reactions yield various substituted derivatives depending on the reactants used.
Scientific Research Applications
2-Cyclohexylidenemalononitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Cyclohexylidenemalononitrile involves its ability to participate in various chemical reactions due to the presence of reactive nitrile groups. These groups can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic properties of the cyclohexylidene group, which can stabilize reaction intermediates .
Comparison with Similar Compounds
Cyclohexylidenemalononitrile Derivatives: Compounds such as 2-cyanoimino-3,4-dihydro-1H-pyrimidines share structural similarities with 2-Cyclohexylidenemalononitrile.
Malononitrile Derivatives: Other malononitrile derivatives, such as isatinylidenemalononitrile, exhibit similar reactivity and applications.
Uniqueness: this compound is unique due to its specific cyclohexylidene group, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound for synthesizing complex organic molecules .
Properties
IUPAC Name |
2-cyclohexylidenepropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIASOWXJLMZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C#N)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195875 | |
| Record name | Malononitrile, cyclohexylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4354-73-8 | |
| Record name | Cyclohexylidenemalononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4354-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malononitrile, cyclohexylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004354738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedinitrile, cyclohexylidene- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malononitrile, cyclohexylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclohexylidenemalononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using modified zeolites like the ones containing Mg, Ti, and Zn in the synthesis of 2-Cyclohexylidenemalononitrile?
A: The Gewald reaction, a multi-component reaction, is a well-established method for synthesizing 2-aminothiophenes, which are important building blocks for various pharmaceuticals and materials. [] Traditional Gewald reactions often require harsh conditions or homogeneous catalysts that can be difficult to separate and reuse. This research explores the use of modified beta zeolites containing Mg, Ti, and Zn as heterogeneous catalysts for this reaction. These modified zeolites offer several potential advantages:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)









